molecular formula C16H16N2O2S B1378726 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one CAS No. 1797345-48-2

1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one

Cat. No.: B1378726
CAS No.: 1797345-48-2
M. Wt: 300.4 g/mol
InChI Key: RHOHDHKHUCFFBL-UHFFFAOYSA-N
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Description

1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Amination: Introduction of the amino group at the 2-position of the thieno[2,3-c]pyrrole core.

    Benzoylation: The 3-position is then benzoylated using 4-methylbenzoyl chloride under suitable conditions.

    Final Functionalization: The ethanone group is introduced at the 5-position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzoyl group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyridin-6-yl]ethan-1-one
  • 1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both amino and benzoyl groups

Properties

IUPAC Name

1-[2-amino-3-(4-methylbenzoyl)-4,6-dihydrothieno[2,3-c]pyrrol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-9-3-5-11(6-4-9)15(20)14-12-7-18(10(2)19)8-13(12)21-16(14)17/h3-6H,7-8,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOHDHKHUCFFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CN(C3)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one
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1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one
Reactant of Route 3
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1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one
Reactant of Route 4
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one
Reactant of Route 5
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1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one
Reactant of Route 6
1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one

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